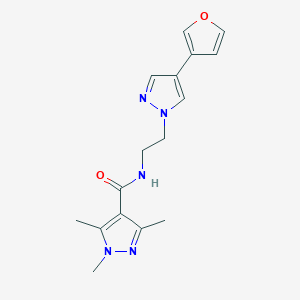

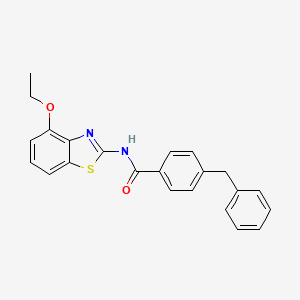

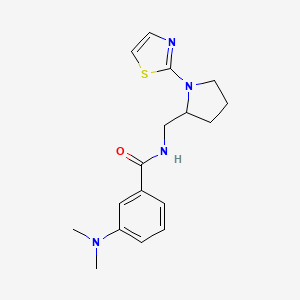

4-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antidiabetic Agents

Benzamide derivatives, particularly those related to thiazolidine-2,4-diones, have been identified as potential antihyperglycemic agents. This discovery stems from a structure-activity relationship study aiming to find new treatments for diabetes mellitus. One such compound, 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)-phenyl]methyl]benzamide (KRP-297), emerged as a candidate drug, indicating the relevance of benzothiazole derivatives in developing antidiabetic medications (Nomura et al., 1999).

Antimicrobial Agents

The synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives has highlighted the antimicrobial potential of benzothiazole compounds. Some of these molecules exhibited potent activity against pathogenic strains, surpassing reference drugs in efficacy, especially against Gram-positive bacteria and Candida strains. This finding underscores the benzothiazole derivatives' promise in addressing antibiotic resistance and developing new antimicrobial agents (Bikobo et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have also been explored for their corrosion inhibiting properties on carbon steel in acidic environments. Two specific benzothiazole compounds demonstrated superior stability and higher inhibition efficiencies against steel corrosion compared to previously reported inhibitors, offering insights into protective coatings and corrosion-resistant materials (Hu et al., 2016).

Organic Synthesis and Material Science

The development of green chemistry approaches for synthesizing benzothiazole compounds is a testament to their importance in both organic synthesis and environmental sustainability. Recent advances involve eco-friendly methods, utilizing raw materials like carbon dioxide (CO2) and aiming for processes with minimal environmental impact. Such endeavors highlight the role of benzothiazole derivatives in promoting sustainable chemical practices and their continued relevance in synthesizing bioactive molecules (Gao et al., 2020).

Anticancer and Antiviral Activities

Benzothiazole derivatives have been identified for their potential in treating various cancers and viral infections, including their role as histone deacetylase inhibitors, which could ameliorate Alzheimer's disease phenotypes. Additionally, certain benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable activity against avian influenza virus, demonstrating the versatility and potential of benzothiazole derivatives in developing novel therapeutic agents (Lee et al., 2018).

Propiedades

IUPAC Name |

4-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2S/c1-2-27-19-9-6-10-20-21(19)24-23(28-20)25-22(26)18-13-11-17(12-14-18)15-16-7-4-3-5-8-16/h3-14H,2,15H2,1H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUYSCOOTWERQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2826784.png)

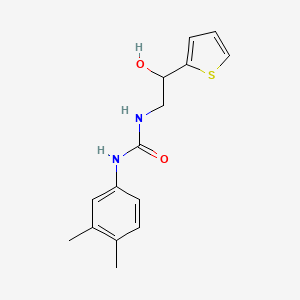

![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2826791.png)

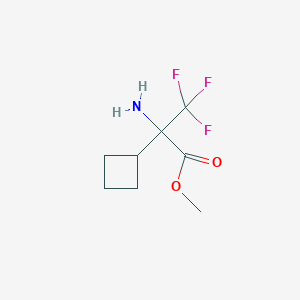

![[(1R,4S,5S,6R,7R,8S,10S,13S,14S,16S,18S)-8-Hexadecanoyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B2826793.png)

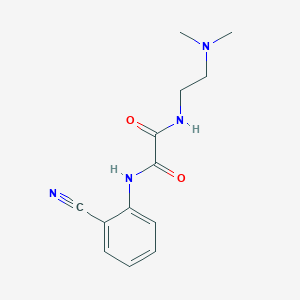

![6-(3,4-Dimethoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one](/img/structure/B2826796.png)